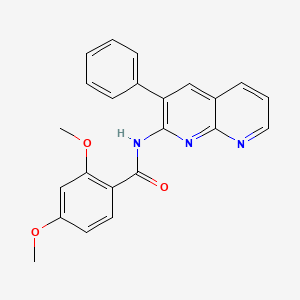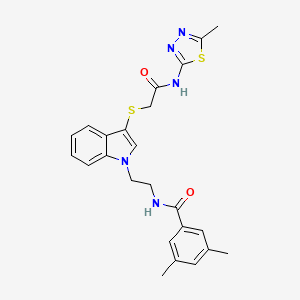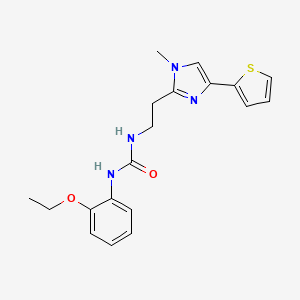![molecular formula C15H8Cl2N2O3 B3009259 2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353500-54-5](/img/structure/B3009259.png)
2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (2,4-DPCA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. 2,4-DPCA is composed of two chlorine atoms and one oxygen atom attached to a pyrido[1,2-a]pyrimidine ring. It is a yellow solid at room temperature, with a melting point of 132.5 °C and a boiling point of 225 °C.
Applications De Recherche Scientifique
Antiproliferative Activity Against Cancer Cells
The synthesis and evaluation of 2,4-dichlorophenoxyacetamide-chalcones revealed promising antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Several compounds demonstrated moderate-to-good activity against these cell lines, while some were inactive against HT-29 cells. Notably, compound 6f emerged as a standout candidate, with long-term antiproliferative effects and antimigratory activity. Molecular docking studies suggested that these compounds bind to the hinge region of the c-Met kinase, making them potential inhibitors .
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase plays a crucial role in cancer development and progression. Dysregulation of the HGF/c-Met pathway is observed in various cancers. Compound 6f was found to inhibit c-Met kinase activity (IC50 < 10 µM), making it a promising candidate. Co-administration of c-Met kinase inhibitors has been explored to enhance the efficacy of existing EGFR inhibitors .
Anti-Inflammatory Properties
Derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit selective inhibition of the COX-2 enzyme, making them potential anti-inflammatory agents. While specific studies on the compound itself are limited, this property suggests broader applications in inflammation-related conditions .
Coordination Chemistry
The study of coordination compounds involving 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives has gained interest. These compounds form complexes with various metal cations, and their structural characterization provides insights into potential applications in catalysis, materials science, and environmental chemistry .
Herbicide and Plant Growth Regulation
Although not directly related to the aldehyde form, the parent compound 2,4-D (2,4-dichlorophenoxyacetic acid) and its derivatives are widely used as herbicides and plant growth regulators. Understanding the coordination chemistry and biological effects of these compounds contributes to sustainable agriculture and environmental management .
Drug Design and Development
Given its unique structure, 2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde could serve as a scaffold for drug design. Researchers may explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties for various therapeutic targets.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-4-5-12(11(17)7-9)22-14-10(8-20)15(21)19-6-2-1-3-13(19)18-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLVBUBSIKHNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)


![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)



![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)